Cas no 1376239-65-4 ({1-(4-methylphenyl)sulfanylcyclopentyl}methanamine)

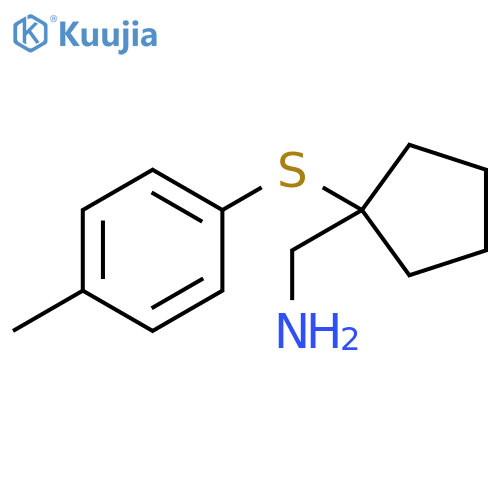

1376239-65-4 structure

商品名:{1-(4-methylphenyl)sulfanylcyclopentyl}methanamine

{1-(4-methylphenyl)sulfanylcyclopentyl}methanamine 化学的及び物理的性質

名前と識別子

-

- {1-[(4-methylphenyl)sulfanyl]cyclopentyl}methanamine

- {1-(4-methylphenyl)sulfanylcyclopentyl}methanamine

-

- インチ: 1S/C13H19NS/c1-11-4-6-12(7-5-11)15-13(10-14)8-2-3-9-13/h4-7H,2-3,8-10,14H2,1H3

- InChIKey: WIQHRTCQIDULMI-UHFFFAOYSA-N

- ほほえんだ: C1(SC2=CC=C(C)C=C2)(CN)CCCC1

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 338.8±15.0 °C at 760 mmHg

- フラッシュポイント: 158.7±20.4 °C

- じょうきあつ: 0.0±0.7 mmHg at 25°C

{1-(4-methylphenyl)sulfanylcyclopentyl}methanamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

{1-(4-methylphenyl)sulfanylcyclopentyl}methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M355373-50mg |

{1-[(4-methylphenyl)sulfanyl]cyclopentyl}methanamine |

1376239-65-4 | 50mg |

$ 210.00 | 2022-06-03 | ||

| Chemenu | CM442428-250mg |

{1-[(4-methylphenyl)sulfanyl]cyclopentyl}methanamine |

1376239-65-4 | 95%+ | 250mg |

$469 | 2023-01-19 | |

| Enamine | EN300-101484-1.0g |

{1-[(4-methylphenyl)sulfanyl]cyclopentyl}methanamine |

1376239-65-4 | 95% | 1g |

$871.0 | 2023-06-10 | |

| Enamine | EN300-101484-0.05g |

{1-[(4-methylphenyl)sulfanyl]cyclopentyl}methanamine |

1376239-65-4 | 95% | 0.05g |

$202.0 | 2023-10-28 | |

| Enamine | EN300-101484-2.5g |

{1-[(4-methylphenyl)sulfanyl]cyclopentyl}methanamine |

1376239-65-4 | 95% | 2.5g |

$1707.0 | 2023-10-28 | |

| Chemenu | CM442428-500mg |

{1-[(4-methylphenyl)sulfanyl]cyclopentyl}methanamine |

1376239-65-4 | 95%+ | 500mg |

$744 | 2023-01-19 | |

| Chemenu | CM442428-1g |

{1-[(4-methylphenyl)sulfanyl]cyclopentyl}methanamine |

1376239-65-4 | 95%+ | 1g |

$948 | 2023-01-19 | |

| Enamine | EN300-101484-1g |

{1-[(4-methylphenyl)sulfanyl]cyclopentyl}methanamine |

1376239-65-4 | 95% | 1g |

$871.0 | 2023-10-28 | |

| Enamine | EN300-101484-10g |

{1-[(4-methylphenyl)sulfanyl]cyclopentyl}methanamine |

1376239-65-4 | 95% | 10g |

$3746.0 | 2023-10-28 | |

| Aaron | AR019Z6D-100mg |

{1-[(4-methylphenyl)sulfanyl]cyclopentyl}methanamine |

1376239-65-4 | 95% | 100mg |

$439.00 | 2025-02-08 |

{1-(4-methylphenyl)sulfanylcyclopentyl}methanamine 関連文献

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Ping Tong Food Funct., 2020,11, 628-639

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

1376239-65-4 ({1-(4-methylphenyl)sulfanylcyclopentyl}methanamine) 関連製品

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2554-94-1(6-(Dimethylamino)hexanal)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量